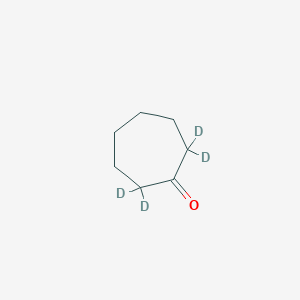

2,2,7,7-Tetradeuteriocycloheptanone

Description

2,2,7,7-Tetradeuteriocycloheptanone is a deuterium-labeled analog of cycloheptanone, a seven-membered cyclic ketone. In this compound, four hydrogen atoms at the 2 and 7 positions of the cycloheptanone ring are replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution minimally alters the electronic structure but significantly impacts physical and spectroscopic properties due to deuterium’s higher mass and lower vibrational energy compared to protium (¹H). The compound is primarily utilized in mechanistic studies, such as kinetic isotope effect (KIE) investigations, nuclear magnetic resonance (NMR) spectroscopy, and metabolic tracing, where isotopic labeling helps elucidate reaction pathways or molecular interactions .

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

116.19 g/mol |

IUPAC Name |

2,2,7,7-tetradeuteriocycloheptan-1-one |

InChI |

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2/i5D2,6D2 |

InChI Key |

CGZZMOTZOONQIA-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C1(CCCCC(C1=O)([2H])[2H])[2H] |

Canonical SMILES |

C1CCCC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetradeuteriocycloheptanone typically involves the deuteration of cycloheptanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure selective deuteration at the desired positions.

Industrial Production Methods: Industrial production of 2,2,7,7-Tetradeuteriocycloheptanone may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the deuterated product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetradeuteriocycloheptanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products:

Oxidation: Cycloheptanoic acid or other oxidized derivatives.

Reduction: 2,2,7,7-Tetradeuteriocycloheptanol.

Substitution: Various halogenated or other substituted derivatives.

Scientific Research Applications

2,2,7,7-Tetradeuteriocycloheptanone has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies due to its isotopic labeling.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetradeuteriocycloheptanone involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions, often leading to a kinetic isotope effect. This effect can be exploited to study reaction mechanisms and pathways in greater detail. The compound’s deuterium atoms can also affect the stability and reactivity of the molecule, providing insights into the behavior of similar non-deuterated compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic Analogs: Cycloheptanone vs. 2,2,7,7-Tetradeuteriocycloheptanone

The primary distinction lies in the isotopic substitution:

- Molecular Weight: Cycloheptanone (C₇H₁₂O) has a molecular weight of 112.17 g/mol, while the tetradeuterated form (C₇D₄H₈O) increases to 116.22 g/mol due to deuterium’s higher mass.

- Spectroscopic Properties :

- NMR : Deuterium substitution reduces spin-spin coupling in ¹H-NMR spectra, simplifying splitting patterns. The ²H isotope is NMR-inactive in standard ¹H/¹³C analyses, making the labeled positions "silent" and useful for tracking specific hydrogen environments .

- IR Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) are distinct from C-H stretches (~2800–3000 cm⁻¹), aiding in isotopic identification.

- Reactivity: The kinetic isotope effect (KIE) slows reactions involving C-D bond cleavage, such as ketone reduction or enolate formation, providing insights into rate-determining steps .

Structural Analogs: 2,2,7,7-Tetramethyltricyclo[6.2.1.0¹⁶]undec-5-en-4-one

This tricyclic ketone, identified in seagrass (Enhalus acoroides), shares a ketone functional group but differs structurally and electronically from 2,2,7,7-tetradeuteriocycloheptanone (Table 1) .

| Property | 2,2,7,7-Tetradeuteriocycloheptanone | 2,2,7,7-Tetramethyltricyclo[6.2.1.0¹⁶]undec-5-en-4-one |

|---|---|---|

| Molecular Formula | C₇D₄H₈O | C₁₆H₂₂O |

| Molecular Weight | 116.22 g/mol | 230.35 g/mol |

| Substituents | Deuterium at positions 2 and 7 | Methyl groups at positions 2 and 7; tricyclic framework |

| Key Applications | Mechanistic studies, isotopic tracing | Natural product research, potential bioactivity |

| Electronic Effects | Minimal (isotopic substitution) | Methyl groups donate electrons via induction, altering ketone reactivity |

| Steric Effects | Negligible | Significant due to methyl groups and rigid tricyclic structure |

- Reactivity Differences: The tetramethyl compound’s methyl groups increase steric hindrance, slowing nucleophilic attacks on the ketone. In contrast, the deuterated analog’s reactivity is modulated by KIE rather than steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.